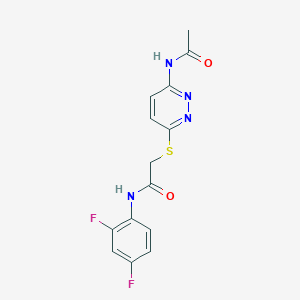![molecular formula C21H21N3O2S B2928734 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-79-6](/img/structure/B2928734.png)
2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a unique compound belonging to the pyrimidoindole family It boasts a complex structure featuring a sec-butylthio group, a methoxyphenyl ring, and a pyrimidoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis via Multi-Step Reaction: The preparation of 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves a multi-step synthetic route. Initial steps may include the formation of an indole derivative followed by the introduction of the methoxyphenyl group. The sec-butylthio group is then introduced through thiolation reactions. Key reagents often include alkyl halides, thiolating agents, and various catalysts.
Industrial Production Methods:
Scalable Synthesis: Industrial production methods for this compound focus on optimizing yield and purity. Continuous flow synthesis techniques can be employed to achieve large-scale production, ensuring efficient reaction conditions and minimal waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound undergoes oxidation reactions, particularly at the sulfur atom of the sec-butylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen-containing pyrimidoindole core, potentially leading to dihydropyrimidoindole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidoindole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Utilized as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Drug Development: Investigated for pharmacological properties in various preclinical studies.
Medicine:
Therapeutic Potential: Explored for potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways: This compound can interact with various biological targets, including enzymes and receptors. The sec-butylthio and methoxyphenyl groups contribute to binding affinity and specificity.
Pathways Involved: Inhibition or modulation of enzyme activity, disruption of cellular signaling pathways.
Comparison with Similar Compounds
2-(sec-butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Differing by the presence of a chlorophenyl group instead of a methoxyphenyl group.
2-(sec-butylthio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Contains a fluorophenyl group.
2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Features a nitrophenyl group.
Uniqueness:
Functional Group Impact: The methoxy group imparts unique electronic properties, influencing reactivity and potential biological activity.
Comparative Binding Affinity: Variations in functional groups (methoxy vs. chloro, fluoro, nitro) can lead to differences in binding interactions and overall efficacy in biological applications.
By exploring the intricate details of 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, we gain insight into its versatile applications and potential as a cornerstone for further research in chemistry, biology, medicine, and industry. What’s the angle that interests you the most?
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-4-13(2)27-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)14-9-11-15(26-3)12-10-14/h5-13,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJZGKQPQLHPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
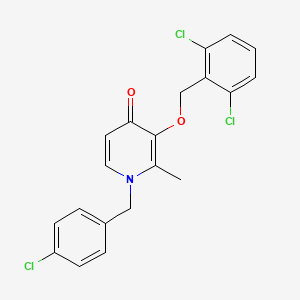
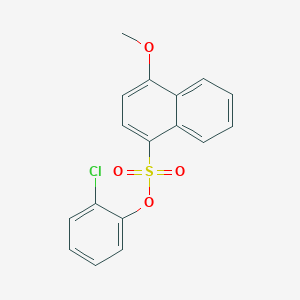
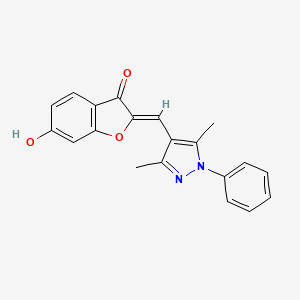

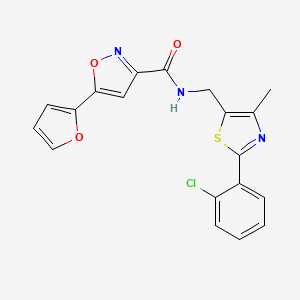
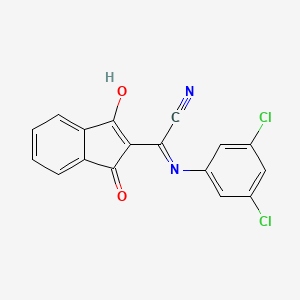
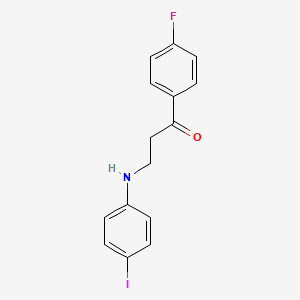
![1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928661.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928664.png)

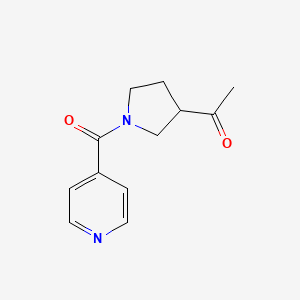
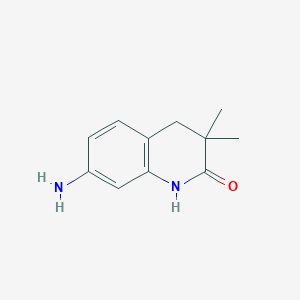
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2928673.png)
